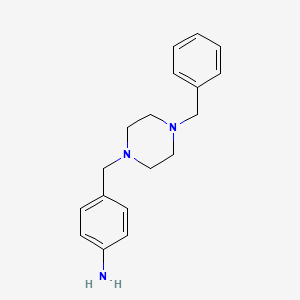
4-(4-Benzylpiperazin-1-ylmethyl)phenylamine
Übersicht
Beschreibung
4-(4-Benzylpiperazin-1-ylmethyl)phenylamine is a chemical compound with the empirical formula C12H19N3 . It is a solid substance and is used in early discovery research .
Molecular Structure Analysis
The molecular structure of 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine can be represented by the SMILES stringCN1CCN(CC2=CC=C(C=C2)N)CC1 . The InChI representation is 1S/C12H19N3/c1-14-6-8-15(9-7-14)10-11-2-4-12(13)5-3-11/h2-5H,6-10,13H2,1H3 . Physical And Chemical Properties Analysis
4-(4-Benzylpiperazin-1-ylmethyl)phenylamine is a solid substance . It has a molecular weight of 205.30 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
This compound has been used in the synthesis of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one . The synthesized compounds exhibited significant antibacterial and antifungal activity . This makes it a potential candidate for the development of new antimicrobial drugs.
Molecular Modeling
The compound has been used in molecular modeling studies. The data from these studies was compared with structure-based investigations using docking studies with the crystal structure of oxidoreductase (1XDQ and 3QLS) protein organisms . This suggests its potential use in the field of computational biology and drug design.
Synthesis of Bioactive Molecules
The compound has been used as a starting material for the synthesis of various bioactive molecules . This indicates its importance in medicinal chemistry and drug discovery.
Synthesis of Coumarin-based Piperazine Nuclides
In recent years, coumarin-based piperazine nuclides have gained considerable attention in drug discovery . The compound has been used in the synthesis of these nuclides, suggesting its potential application in this area.
Anticancer Activity
Coumarins and their derivatives, which can be synthesized using this compound, have been reported to have anticancer activity . This suggests a potential application in cancer research and treatment.
AntiHIV Activity
Coumarins and their derivatives, which can be synthesized using this compound, have been reported to have antiHIV activity . This indicates a potential application in the research and treatment of HIV.
Safety And Hazards
Eigenschaften
IUPAC Name |
4-[(4-benzylpiperazin-1-yl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3/c19-18-8-6-17(7-9-18)15-21-12-10-20(11-13-21)14-16-4-2-1-3-5-16/h1-9H,10-15,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGOTIAYUKPHTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592441 | |
| Record name | 4-[(4-Benzylpiperazin-1-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Benzylpiperazin-1-ylmethyl)phenylamine | |
CAS RN |
422517-70-2 | |
| Record name | 4-[[4-(Phenylmethyl)-1-piperazinyl]methyl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=422517-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(4-Benzylpiperazin-1-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B1289478.png)



![5-Bromoimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1289497.png)

